5-Amino-2-(difluoromethoxy)phenol
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Overview
Description
5-Amino-2-(difluoromethoxy)phenol is an organic compound that features both an amino group and a difluoromethoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(difluoromethoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,5-difluorophenol with ammonia or an amine under specific conditions to introduce the amino group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(difluoromethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-(difluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its cytotoxic effects and potential anticancer activity.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-Amino-2-(difluoromethoxy)phenol involves its interaction with specific molecular targets. For instance, as a fluorescent chemosensor, it binds to metal ions such as magnesium, causing a change in fluorescence intensity. This interaction is often due to the formation of a complex between the compound and the metal ion, which can be detected through spectroscopic methods .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylphenol: Similar structure but with a methyl group instead of a difluoromethoxy group.
2-Amino-4-fluorophenol: Contains a single fluorine atom instead of a difluoromethoxy group.
2-Amino-5-chlorophenol: Contains a chlorine atom instead of a difluoromethoxy group.
Uniqueness
5-Amino-2-(difluoromethoxy)phenol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with metal ions or other molecular targets .
Properties
Molecular Formula |
C7H7F2NO2 |
---|---|
Molecular Weight |
175.13 g/mol |
IUPAC Name |
5-amino-2-(difluoromethoxy)phenol |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)12-6-2-1-4(10)3-5(6)11/h1-3,7,11H,10H2 |
InChI Key |
MCALVLCESOMKCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)O)OC(F)F |
Origin of Product |
United States |
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